molecular formula C32H26ClFN6O3S2 B2873570 N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362507-65-1

N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2873570
CAS No.: 362507-65-1
M. Wt: 661.17
InChI Key: COAWIQYAYJVIEG-UHFFFAOYSA-N
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Description

The compound N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic molecule featuring a thiophene-2-carboxamide core linked to a 4H-1,2,4-triazole ring, which is further substituted with a 3-chlorophenyl group and a sulfur-containing pyrazole derivative. Key structural elements include:

  • Aromatic and heterocyclic motifs: Thiophene, triazole, pyrazole, and substituted phenyl rings contribute to its aromaticity and stability .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26ClFN6O3S2/c1-43-25-13-9-20(10-14-25)26-17-27(21-7-11-23(34)12-8-21)40(38-26)30(41)19-45-32-37-36-29(18-35-31(42)28-6-3-15-44-28)39(32)24-5-2-4-22(33)16-24/h2-16,27H,17-19H2,1H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAWIQYAYJVIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC(=CC=C5)Cl)CNC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26ClFN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with key analogs:

Compound Name (Source) Molecular Formula Molecular Weight Biological Activity Key Structural Features
Target Compound C₃₁H₂₄ClFN₄O₃S₂ ~665.1 g/mol Not reported (hypothesized: antimicrobial) Thiophene carboxamide, triazole, pyrazole, 3-chlorophenyl, 4-fluorophenyl, 4-methoxyphenyl
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.4 g/mol Narrow-spectrum antibacterial Nitrothiophene, trifluoromethyl, methoxyphenyl, thiazole
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Not provided ~550–600 g/mol Antimicrobial Chlorophenyl, fluorophenyl, triazole, pyrazole, thiazole
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine C₁₆H₁₃ClN₄S 340.8 g/mol Anti-leishmanial Thienopyridine, chlorophenyl, dihydroimidazole
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C₁₅H₁₄FN₅OS₂ 383.4 g/mol Not reported Thiophene, triazole, fluorophenyl, thioether

Key Observations

Bioactivity Trends: The trifluoromethyl and nitro groups in ’s compound enhance antibacterial activity but reduce purity (42%) compared to analogs with simpler substituents . The target compound’s methoxyphenyl and pyrazole moieties may improve metabolic stability over ’s thiazole derivatives, which lack electron-donating groups . Anti-leishmanial activity in ’s compound is attributed to the thienopyridine core and hydrogen-bonding interactions, suggesting the target’s pyrazole-triazole system could mimic this behavior .

Synthetic Complexity :

  • The target compound’s multi-step synthesis (e.g., HATU-mediated coupling, column chromatography) mirrors methods used for ’s nitrothiophene derivatives .
  • Purification challenges arise due to steric hindrance from bulky substituents (e.g., 3-chlorophenyl), a common issue in triazole-containing molecules .

Computational Insights :

  • Tools like SHELXL (for crystallography) and Multiwfn (for electron density analysis) are critical for resolving the target’s conformational flexibility and intermolecular interactions .

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